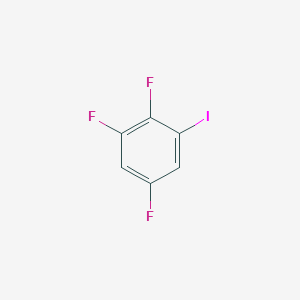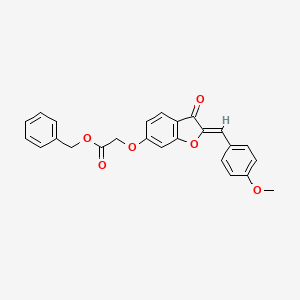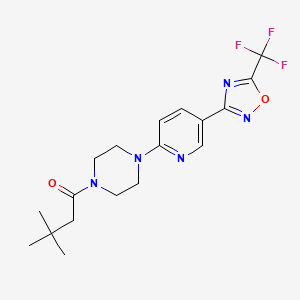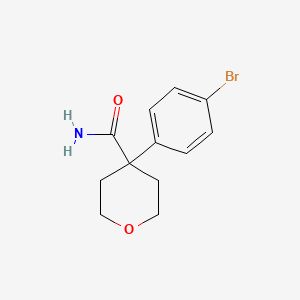
2,3,5-Trifluoroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6H2F3I. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,5-Trifluoroiodobenzene can be synthesized through several methods. One common approach involves the iodination of 2,3,5-trifluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trifluoroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.
Reduction Reactions: Reduction of the iodine atom can yield 2,3,5-trifluorobenzene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
2,3,5-Trifluoroiodobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of radiolabeled tracers for imaging studies.
Medicine: It is employed in the synthesis of potential drug candidates, particularly in the field of oncology.
Industry: this compound is used in the production of advanced materials, such as liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 2,3,5-trifluoroiodobenzene is primarily influenced by the presence of fluorine atoms, which enhance its reactivity. The fluorine atoms create a strong electron-withdrawing effect, making the iodine atom more susceptible to nucleophilic attack. This property allows the compound to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates .
Comparación Con Compuestos Similares
- 2,4,6-Trifluoroiodobenzene
- 3,4,5-Trifluoroiodobenzene
- 2,3,4-Trifluoroiodobenzene
Comparison: 2,3,5-Trifluoroiodobenzene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and selectivity. Compared to other trifluoroiodobenzene isomers, this compound exhibits distinct reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications .
Propiedades
IUPAC Name |
1,2,5-trifluoro-3-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBVAOZYTPLSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)

![N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2399409.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2399412.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399413.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2399414.png)
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399416.png)

![2-Chloro-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one](/img/structure/B2399418.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)
![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)
![3-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2399427.png)

